2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 4-position. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the quinoline ring and the carboxylic acid group. The key steps include:
Formation of 2,5-Dimethoxyphenylacetic Acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Cyclization to Form Quinoline Ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with unique chemical and biological properties.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)acetic acid: Shares the 2,5-dimethoxyphenyl group but lacks the quinoline ring.
6-Methylquinoline-4-carboxylic acid: Contains the quinoline ring and carboxylic acid group but lacks the 2,5-dimethoxyphenyl group.
Uniqueness
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of the 2,5-dimethoxyphenyl group and the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-16-13(8-11)14(19(21)22)10-17(20-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNSXSYRRRCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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